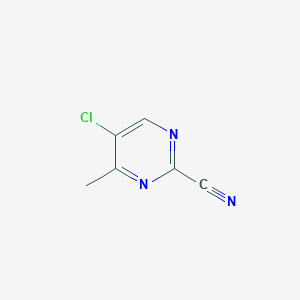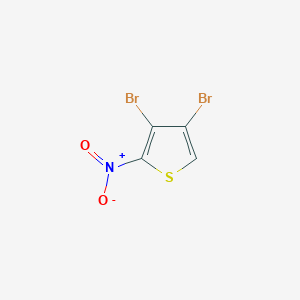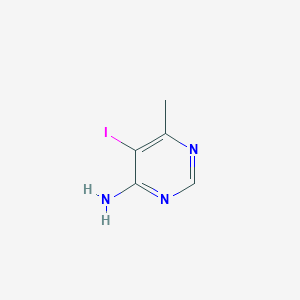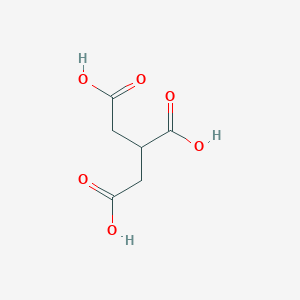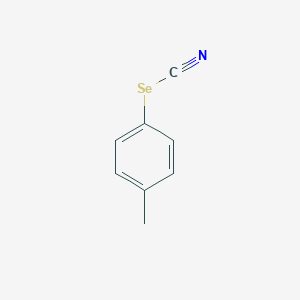
4-Methylphenyl selenocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl selenocyanate is an organic compound that belongs to the family of selenocyanates, which are known for their diverse biological activities. It is a white crystalline solid that is soluble in organic solvents and has a strong odor. This compound has gained significant attention from researchers due to its potential therapeutic applications in the treatment of various diseases.
作用机制
The mechanism of action of 4-Methylphenyl selenocyanate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The activation of signaling pathways can lead to changes in gene expression and cell behavior, which can ultimately result in the observed biological effects of this compound.
生化和生理效应
4-Methylphenyl selenocyanate has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-Methylphenyl selenocyanate in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the study of 4-Methylphenyl selenocyanate, including the development of new synthetic methods for this compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its future clinical use.
合成方法
The synthesis of 4-Methylphenyl selenocyanate can be achieved through several methods, including the reaction of 4-methylphenyl isothiocyanate with selenium dioxide in the presence of a catalyst, or the reaction of 4-methylphenyl isocyanate with hydrogen selenocyanate. The yield of this compound varies depending on the method used, but it can be optimized through the use of appropriate reaction conditions.
科学研究应用
4-Methylphenyl selenocyanate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Several studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
属性
CAS 编号 |
21856-93-9 |
|---|---|
产品名称 |
4-Methylphenyl selenocyanate |
分子式 |
C8H7NSe |
分子量 |
196.12 g/mol |
IUPAC 名称 |
(4-methylphenyl) selenocyanate |
InChI |
InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |
InChI 键 |
BETLDDIJAHKDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Se]C#N |
规范 SMILES |
CC1=CC=C(C=C1)[Se]C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



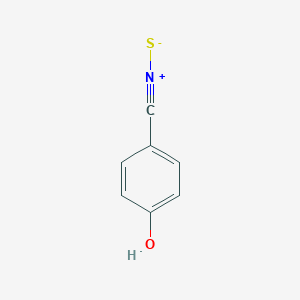
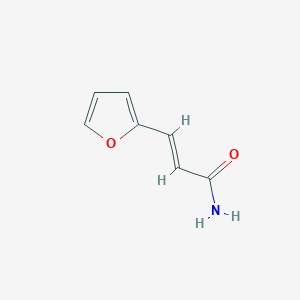
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
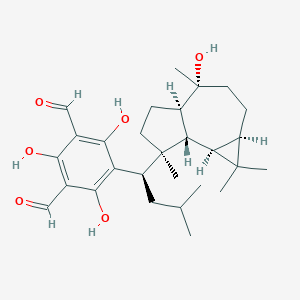
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
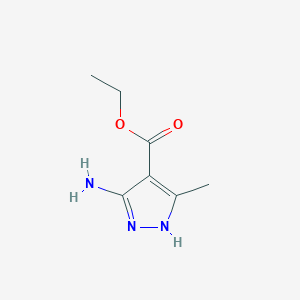
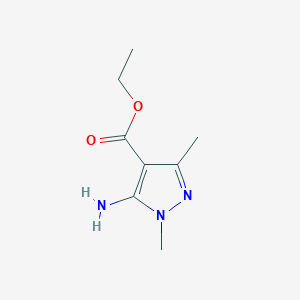
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
